molecular formula C11H13N3S2 B7477531 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No. B7477531
M. Wt: 251.4 g/mol
InChI Key: WXHBMYXVYZOSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine, also known as DMST, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMST is a member of the thiadiazole family of compounds and is known for its unique properties, including its ability to act as a potent antioxidant and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent by scavenging free radicals and reducing oxidative stress. 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and protecting against cellular damage. 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has also been shown to have a protective effect on the liver and kidneys, as well as a potential role in the prevention of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine in lab experiments is its ability to act as a potent antioxidant and anti-inflammatory agent, making it a potential candidate for the treatment of various diseases. However, one limitation of using 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine, including further investigation into its mechanism of action and potential applications in medicine, agriculture, and materials science. Additionally, more research is needed to determine the optimal dosage and delivery method for 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine, as well as its potential side effects and toxicity. Overall, 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has the potential to be a valuable tool in scientific research and may have a significant impact on various fields.

Synthesis Methods

5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine can be synthesized using a variety of methods, including the reaction of 2,5-dimethylbenzenethiol with thiosemicarbazide in the presence of a catalyst. This reaction produces 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular disease. In agriculture, 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In materials science, 5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has been studied for its potential use as a corrosion inhibitor due to its ability to protect metals from corrosion.

properties

IUPAC Name

5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-7-3-4-8(2)9(5-7)6-15-11-14-13-10(12)16-11/h3-5H,6H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHBMYXVYZOSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

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